
4-((3-Ethyl-4-iodophenyl)ethynyl)-4'-pentyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group, an iodine atom, and a pentyl chain attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl typically involves multiple steps. One common method includes the following steps:
Synthesis of 3-Ethyl-4-iodophenylacetylene: This can be achieved by reacting 3-ethyl-4-iodophenylacetylene with a suitable base under specific conditions.
Coupling Reaction: The 3-ethyl-4-iodophenylacetylene is then coupled with 4’-pentyl-1,1’-biphenyl using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Applications De Recherche Scientifique
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of 4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The iodine atom and ethynyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it useful in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Ethyl-4-iodophenyl)ethynyl-trimethylsilane
- (3-Ethyl-4-iodophenyl)trimethylsilane
Uniqueness
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl is unique due to its specific structural features, such as the combination of an ethyl group, iodine atom, and pentyl chain on a biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C27H27I |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
2-ethyl-1-iodo-4-[2-[4-(4-pentylphenyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C27H27I/c1-3-5-6-7-21-10-15-25(16-11-21)26-17-12-22(13-18-26)8-9-23-14-19-27(28)24(4-2)20-23/h10-20H,3-7H2,1-2H3 |
Clé InChI |
MGNKUAYHKHVTHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)I)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


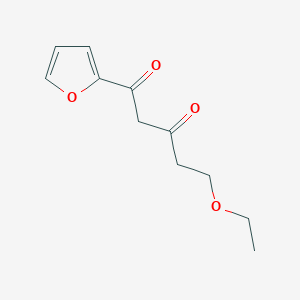

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
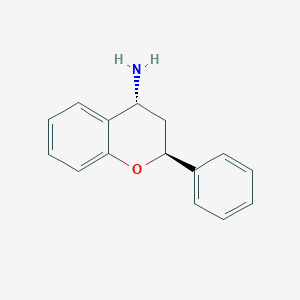
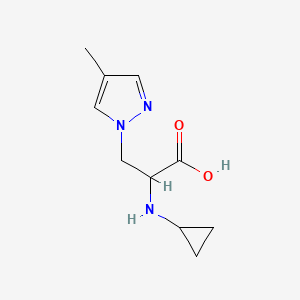

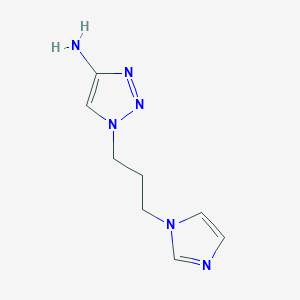
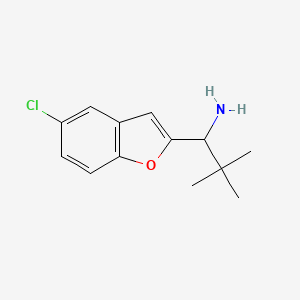
![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)

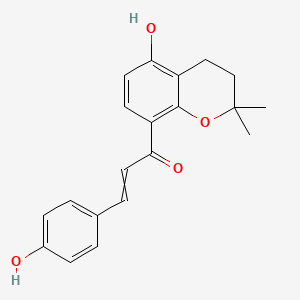

![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)

